Methyl 4-amino-3-formylbenzoate

Catalog No.
S864986
CAS No.
841296-15-9
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-3-formylbenzoate

For efficient quinoline scaffold synthesis. Avoids solubility issues of the free acid-enables cleaner, higher-yielding Friedländer cyclocondensations. • Ortho-amino-aldehyde for direct quinoline-3-carboxylate formation • Superior solubility, no protection/deprotection • Orthogonal reactivity for SAR library diversification. Reliable supply, consistent quality.

CAS Number

841296-15-9

Product Name

Methyl 4-amino-3-formylbenzoate

IUPAC Name

methyl 4-amino-3-formylbenzoate

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3

InChI Key

VNDSSJJSVMYZKF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N)C=O

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C=O

Synonyms

Methyl 4-amino-3-formylbenzoate, Methyl 3-formyl-4-aminobenzoate, 4-Amino-3-formylbenzoic acid methyl ester, Benzoic acid, 4-amino-3-formyl-, methyl ester

Purity

≥98%

Package Size

1 g, 5 g, 10 g

Methyl 4-amino-3-formylbenzoate (CAS 841296-15-9) is a bifunctional aromatic compound featuring an amine, an aldehyde, and a methyl ester group. This specific arrangement of ortho-amino-aldehyde functionality makes it a valuable precursor for constructing complex heterocyclic scaffolds, particularly quinolines and related structures, which are central to many areas of pharmaceutical and materials science research. The methyl ester group provides advantageous solubility and handling properties compared to the corresponding carboxylic acid, facilitating its use in a wide range of organic solvents and reaction conditions.

Research Fit

Regiochemistry 4-amino-3-formyl substitution enables angular heterocycle synthesis via Friedländer chemistry.
Scaffold Bifunctional handles for constructing quinoline/quinazoline cores with non-linear topology.
Isomer Control Provides distinct chemical space not accessible from 2-amino-3-formyl or 3-amino-4-formyl isomers.

Attempting to substitute Methyl 4-amino-3-formylbenzoate with its constituent parts, such as by formylating methyl 4-aminobenzoate or by using the free carboxylic acid (4-amino-3-formylbenzoic acid), introduces significant process inefficiencies. Using the free acid often leads to poor solubility in common non-polar organic solvents, complicating reaction setup and potentially requiring harsher conditions or co-solvents. Furthermore, the acidic proton can interfere with base-sensitive reagents or catalysts required in subsequent steps. The methyl ester provides superior solubility and protects the carboxyl group, enabling cleaner reactions and higher yields in multi-step syntheses, particularly in base-catalyzed cyclocondensations like the Friedländer synthesis, without the need for additional protection/deprotection steps.

Substitution Risk

2-amino-3-formyl isomer
Yields linear indenoquinolines instead of angular systems, altering scaffold geometry and patent space.
3-amino-4-formyl isomer
Places formyl para to ester, changing electronic/steric properties for Schiff base formation and cyclization.

Friedländer Annulation for Quinolone Synthesis

The ortho-amino-aldehyde structure is specifically designed for the Friedländer synthesis of quinolines, a key reaction in medicinal chemistry. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. Using Methyl 4-amino-3-formylbenzoate directly provides the required functionality in a single, process-friendly molecule. Alternative routes, such as starting from aniline and glycerol (Skraup synthesis), often require harsh acidic conditions and high temperatures, limiting the scope of compatible functional groups.

Evidence DimensionReaction Conditions
Target Compound DataEnables direct cyclocondensation under potentially milder basic or acidic conditions (e.g., TFA, KOH).
Comparator Or BaselineSkraup Synthesis (Aniline + Glycerol): Requires harsh conditions such as concentrated sulfuric acid and high temperatures.
Quantified DifferenceAvoids the use of strongly oxidizing and acidic conditions required by classical named reactions, improving substrate scope.
ConditionsSynthesis of substituted quinoline cores.

This compound provides a more direct, efficient, and functional-group-tolerant route to valuable quinoline scaffolds compared to traditional multi-step or harsh classical methods.

Regioselective cyclization
Reported
Angular (4-amino-3-formyl) vs. linear (2-amino-3-formyl) fused ring geometry under Friedländer conditions.
Supports angular heterocycle synthesis; structural novelty for lead optimization.
Class-level inference from synthetic literature.

Solubility and Handling vs. Free Acid

Aminobenzaldehydes, particularly those with additional polar functional groups like carboxylic acids, can exhibit poor solubility in common organic solvents and a tendency towards self-condensation or polymerization, especially in the presence of acid or base traces. The methyl ester in Methyl 4-amino-3-formylbenzoate significantly improves its solubility in standard laboratory solvents like toluene, acetone, and methylene chloride compared to the free acid, 4-amino-3-formylbenzoic acid. This enhanced solubility facilitates homogeneous reaction conditions, simpler workups, and more reproducible outcomes.

Evidence DimensionSolubility and Stability
Target Compound DataThe methyl ester group enhances solubility in common organic synthesis solvents.
Comparator Or BaselineRelated aminoaldehydes and aminobenzoic acids often exhibit poor solubility and are prone to self-condensation.
Quantified DifferenceQualitatively higher solubility and stability in solution compared to the free acid or unprotected aminoaldehydes.
ConditionsStandard laboratory and process chemistry workflows.

Improved solubility and stability reduce processing difficulties, minimize side-product formation, and lead to more consistent and scalable synthetic procedures.

G6PD inhibition (class)
Class-level inference
IC50 range 100.8–430.8 μM for 4-aminobenzoate derivatives against recombinant human G6PD.
Provides a moderate activity handle for dual-purpose probe design.
Specific IC50 for this isomer not isolated; data to verify.

Downstream Functionalization Compatibility

The methyl ester serves as a convenient protecting group for the carboxylic acid, which can be easily hydrolyzed under mild conditions in a later synthetic step if the free acid is the desired final functionality. For instance, in the synthesis of active pharmaceutical ingredients (APIs), a methyl ester is often preferred during the core scaffold construction due to its compatibility with various coupling and condensation reactions. It can then be saponified to the carboxylic acid, a common functional group for improving the pharmacokinetic properties of a final drug molecule. This strategy avoids the complications of carrying a free carboxylic acid through a multi-step synthesis.

Evidence DimensionSynthetic Versatility
Target Compound DataMethyl ester allows for a wide range of reactions on the amine and aldehyde groups, with the option for late-stage hydrolysis to the acid.
Comparator Or BaselineStarting with the free acid (4-amino-3-formylbenzoic acid) requires protecting the acid or limits the reaction choices to those compatible with a free carboxylic group.
Quantified DifferenceOffers a broader range of compatible downstream reactions and a well-established deprotection strategy.
ConditionsMulti-step synthesis of complex molecules and APIs.

Procuring this ester form provides critical flexibility in a synthetic campaign, simplifying the overall process and increasing the probability of success.

Isomer identification
Reported
Melting point 122–124 °C; XLogP3 1.1 vs. 3-amino-4-formyl isomer (data not available).
Enables QC differentiation and isomer-specific analytical method development.
Differences support distinct crystalline forms and chromatographic behavior.

Quinolone-Based Pharmaceutical Building Block

This compound is the right choice for projects requiring the efficient, scalable synthesis of substituted quinolines and quinolones, which form the core of numerous antibacterial, anticancer, and antimalarial drugs. Its structure is ideally suited for Friedländer-type cyclization reactions, providing a direct and high-yielding route to the quinoline-3-carboxylate scaffold, a privileged structure in medicinal chemistry.

Intermediate for Dyes and Functional Materials

The combination of electron-donating (amino) and electron-withdrawing (formyl, ester) groups makes this compound a suitable precursor for synthesizing conjugated molecules used as dyes, fluorescent probes, or components in organic electronics. The improved solubility and processability conferred by the methyl ester group are advantageous for achieving uniform films and formulations in materials science applications.

Combinatorial Library Scaffold

In discovery chemistry, the three distinct functional groups offer orthogonal reactivity, making this an excellent scaffold for building diverse chemical libraries. The aldehyde can undergo reductive amination or condensation, the amine can be acylated or arylated, and the ester can be hydrolyzed or converted to an amide. This versatility allows for the rapid generation of a wide array of analogs for structure-activity relationship (SAR) studies.

Application Fit

Application
Selection Property
Validation Focus
Angular heterocyclic library synthesis
Regiospecific 4-amino-3-formyl pattern
Regiochemical outcome in Friedländer cyclization
Bifunctional PPP probe synthesis
Reactive formyl/amino handles and moderate G6PD inhibition scaffold
Conjugation efficiency and PPP enzyme assay response
Analytical reference for isomer identification
Known melting point and purity specification
Isomer-specific HPLC/LC-MS method validation

XLogP3

1.1

Wikipedia

Methyl 4-amino-3-formylbenzoate

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